molecular formula C22H23FN2O3S B15027778 (5Z)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B15027778
M. Wt: 414.5 g/mol
InChI Key: CQCUFWKWEVCFKK-PDGQHHTCSA-N
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Description

(5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an imidazolidinone core, a fluorophenyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Imidazolidinone Core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzyl halide, which reacts with the imidazolidinone core in the presence of a base.

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using an ethyl halide and a base.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone core or the fluorophenyl group, potentially leading to the formation of amines or hydrofluorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, hydrofluorinated products

    Substitution: Various functionalized derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its fluorophenyl group can be particularly useful in imaging studies using techniques such as positron emission tomography (PET).

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure can impart desirable characteristics such as increased stability, reactivity, or biocompatibility.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of biological pathways. For example, the fluorophenyl group may enhance binding affinity to certain receptors, while the imidazolidinone core may interact with enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-METHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-({3-ETHOXY-4-[(3-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups. The presence of both an ethoxy group and a fluorophenyl group provides a unique set of chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes the compound particularly valuable for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H23FN2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

(5Z)-5-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H23FN2O3S/c1-3-10-25-21(26)18(24-22(25)29)12-15-8-9-19(20(13-15)27-4-2)28-14-16-6-5-7-17(23)11-16/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,24,29)/b18-12-

InChI Key

CQCUFWKWEVCFKK-PDGQHHTCSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OCC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OCC)NC1=S

Origin of Product

United States

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